molecular formula C13H12N2O3S2 B10886114 (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10886114
M. Wt: 308.4 g/mol
InChI Key: QRVJFVCPYNTYNV-XFFZJAGNSA-N
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Description

(5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Thiol Derivatives: Reduction of the thioxo group yields thiol derivatives.

    Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s anti-inflammatory and antimicrobial properties are of interest. It may be used in the development of new pharmaceuticals for treating infections and inflammatory diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thioxo group can form covalent bonds with biological molecules, disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(4-chlorobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methylbenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(4-nitrobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds with different substituents, the nitro group enhances its potential as an antimicrobial and anticancer agent.

Properties

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H12N2O3S2/c1-8(2)14-12(16)11(20-13(14)19)7-9-3-5-10(6-4-9)15(17)18/h3-8H,1-2H3/b11-7-

InChI Key

QRVJFVCPYNTYNV-XFFZJAGNSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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